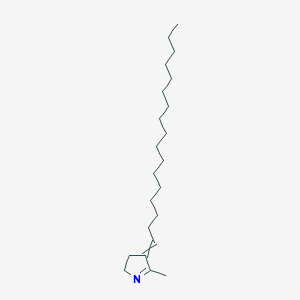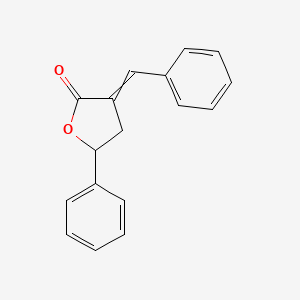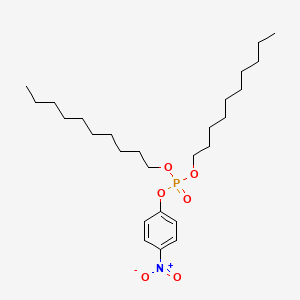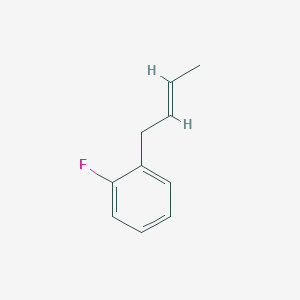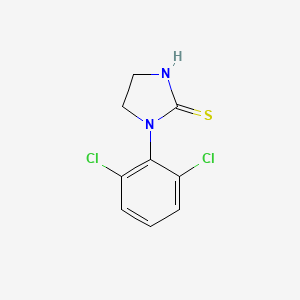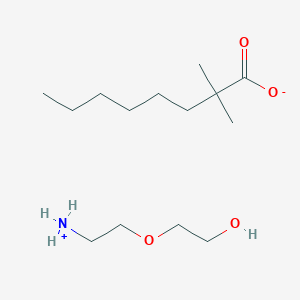![molecular formula C20H35FN2 B15165488 N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627524-97-4](/img/structure/B15165488.png)
N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzyl chloride with ethane-1,2-diamine under basic conditions to form the intermediate N1-(4-fluorobenzyl)ethane-1,2-diamine. This intermediate is then reacted with 1-bromoundecane in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N1-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the undecyl chain can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(4-Fluorobenzyl)-N~2~-methyl-ethane-1,2-diamine
- N~1~-(4-Fluorobenzyl)-N~2~-ethyl-ethane-1,2-diamine
- N~1~-(4-Fluorobenzyl)-N~2~-propyl-ethane-1,2-diamine
Uniqueness
N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring enhanced solubility in non-polar solvents or improved interaction with lipid membranes .
Propiedades
Número CAS |
627524-97-4 |
|---|---|
Fórmula molecular |
C20H35FN2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
N'-[(4-fluorophenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-10-15-22-16-17-23-18-19-11-13-20(21)14-12-19/h11-14,22-23H,2-10,15-18H2,1H3 |
Clave InChI |
VMSAVXPXVBDYLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


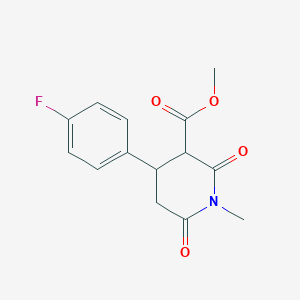
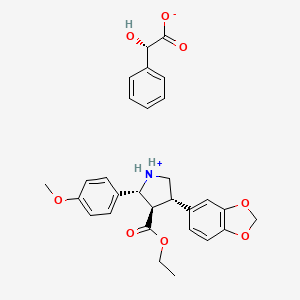
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
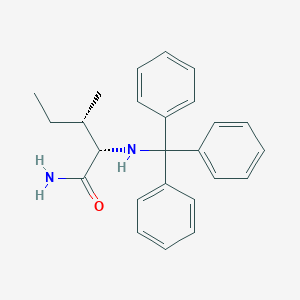
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)

